BenchChemオンラインストアへようこそ!

1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine

Lipophilicity Drug design Chromatography

1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine (CAS 90104-15-7) is a Cbz-protected dipeptide composed of L-proline and the unnatural amino acid 2-methyl-L-leucine (L-α-methylleucine). With a molecular formula of C20H28N2O5 and a monoisotopic mass of 376.199822 Da, it belongs to the class of Cα,α-disubstituted amino acid-containing peptides, which are prized as conformationally constrained intermediates for peptidomimetic design [3.0.CO;2-7" target="_blank">1].

Molecular Formula C20H28N2O5
Molecular Weight 376.4 g/mol
CAS No. 90104-15-7
Cat. No. B12898004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine
CAS90104-15-7
Molecular FormulaC20H28N2O5
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C)(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H28N2O5/c1-14(2)12-20(3,18(24)25)21-17(23)16-10-7-11-22(16)19(26)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,21,23)(H,24,25)/t16-,20-/m0/s1
InChIKeyJXERXZKVUGIFRH-JXFKEZNVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine (CAS 90104-15-7): A Cα-Methyl Dipeptide Building Block for Procurement


1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine (CAS 90104-15-7) is a Cbz-protected dipeptide composed of L-proline and the unnatural amino acid 2-methyl-L-leucine (L-α-methylleucine) . With a molecular formula of C20H28N2O5 and a monoisotopic mass of 376.199822 Da, it belongs to the class of Cα,α-disubstituted amino acid-containing peptides, which are prized as conformationally constrained intermediates for peptidomimetic design [1]. The compound is primarily utilized as a protected intermediate in solution- and solid-phase peptide synthesis, where the acid-labile Cbz group serves as an orthogonal amine protecting group [2].

Why 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine Cannot Be Replaced by Generic Cbz-Pro-Leu-OH Analogs


Substituting 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine with the commercially abundant Z-Pro-Leu-OH (CAS 1634-90-8) introduces critical differences in molecular properties and conformational behavior that compromise downstream application fidelity. The target compound carries a geminal dimethyl group at the leucine Cα position, which restricts the backbone φ and ψ torsional angles and eliminates the amide proton at that residue – features absent in the canonical Cbz-Pro-Leu-OH [1]. This substitution alters hydrogen-bonding capacity (5 vs. 7 H-bond acceptors), reduces rotatable bonds (8 vs. 10), and shifts lipophilicity (cLogP 2.14 vs. 2.73), directly impacting chromatographic retention, solubility, and target binding [2]. For research groups building structure-activity relationship (SAR) libraries or procuring intermediates for protease inhibitor synthesis, the achiral Cα-methyl modification is not an interchangeable building block but a distinct chemical entity with quantifiably different physicochemical and conformational properties [3].

Quantitative Differentiation of 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine Against Closest Analogs


Reduced Lipophilicity (cLogP 2.14) vs. Z-Pro-Leu-OH (cLogP 2.73) Alters Solubility and Chromatographic Behavior

The target compound exhibits a computed partition coefficient (cLogP) of 2.14, derived from the SILDrug/ECBD database for EOS89004 (the exact compound) [1]. In contrast, the unmodified analog Z-Pro-Leu-OH (CAS 1634-90-8) has a reported cLogP of 2.731 . This difference of ΔcLogP = 0.59 indicates that the 2-methyl substitution decreases lipophilicity by approximately 0.6 log units, which can significantly affect aqueous solubility and reverse-phase HPLC retention.

Lipophilicity Drug design Chromatography

Conformational Restriction by Cα-Methyl Group: Reduced Rotatable Bonds vs. Z-Pro-Leu-OH

The presence of the 2-methyl group on the leucine residue reduces the number of freely rotatable bonds in the target compound to 8, compared to 10 rotatable bonds in the unsubstituted Z-Pro-Leu-OH . This reduction directly reflects the elimination of backbone torsional freedom at the Cα position, a well-established effect of Cα,α-disubstituted glycine/alanine analogs that constrains peptide backbone conformation [1].

Conformational analysis Peptidomimetics SAR

Altered Hydrogen-Bonding Capacity: 5 H-Bond Acceptors vs. 7 in Z-Pro-Leu-OH

The 2-methyl substitution eliminates the backbone NH group at the leucine residue and reduces the total number of hydrogen-bond acceptors from 7 (in Z-Pro-Leu-OH) to 5 in the target compound . This change fundamentally alters the intermolecular interaction potential, which is critical for designing inhibitors that rely on specific H-bond networks with target proteases.

Hydrogen bonding Molecular recognition Crystal engineering

Increased Molecular Weight (376.20 Da vs. 362.18 Da) with Higher Atomic Complexity

The monoisotopic mass of the target compound is 376.199822 Da, which is 14.01565 Da higher than that of Z-Pro-Leu-OH (362.184174 Da), corresponding exactly to one methylene (CH2) unit . The heavy atom count increases from 26 to 27. This mass difference provides unambiguous differentiation by LC-MS, eliminating the risk of identity confusion during inventory management or analytical quality control.

Mass spectrometry Purification Quality control

GPR35 Antagonism: Confirmed Inactive (>100 µM), Establishes Selectivity Baseline Over Active GPCR-Targeted Cbz-Dipeptides

In a high-throughput BRET-based GPR35 antagonism assay employing the SPASM sensor format, 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine (tested as EOS89004) was classified as inactive, with an IC50 > 100 µM against human GPR35 [1]. The assay used 300 µM zaprinast as agonist and CID2745687 (10 µM) as the positive control antagonist [2]. This negative result provides a valuable selectivity filter: the compound does not engage GPR35 at pharmacologically relevant concentrations, unlike some related Cbz-dipeptide aldehydes that exhibit sub-micromolar activities at other prolyl-recognizing targets such as prolyl oligopeptidase (e.g., Z-Pro-Pro-CHO, IC50 = 0.16 µM) .

GPCR GPR35 Selectivity screening

Optimal Procurement Scenarios for 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine (CAS 90104-15-7)


Conformationally Constrained Peptidomimetic Lead Optimization

Medicinal chemistry teams designing protease inhibitors or GPCR ligands requiring a conformationally restricted Pro-Leu dipeptide motif should procure this compound as the Cα-methyl leucine analog. The reduction from 10 to 8 rotatable bonds and elimination of the backbone NH (5 vs. 7 H-bond acceptors) enforce the bioactive conformation, reducing entropic penalty and improving binding affinity in SAR campaigns [1].

Negative Control Compound for GPR35 High-Throughput Screening

Screening facilities validating GPR35 antagonist assays require a structurally related but inactive compound as a negative control. With a confirmed IC50 > 100 µM in the human GPR35 BRET SPASM assay, this Cbz-dipeptide serves as an ideal negative control that mimics the physicochemical properties of active Cbz-dipeptide ligands without triggering receptor engagement, enabling reliable Z'-factor calculations and hit thresholding [1].

Analytical Reference Standard for LC-MS Quality Control of Cα-Methyl Dipeptides

Quality control laboratories managing inventories of Cbz-protected dipeptide building blocks can use this compound as a reference standard for LC-MS method development. Its monoisotopic mass of 376.199822 Da and distinctive exact mass difference of +14.0156 Da from Z-Pro-Leu-OH enables unambiguous separation and identification of Cα-methylated vs. non-methylated dipeptides, preventing cross-contamination errors [1].

Solid-Phase Peptide Synthesis Intermediate for Cα,α-Disubstituted Peptide Libraries

Core facilities synthesizing combinatorial peptide libraries with enhanced metabolic stability should incorporate this building block. The gem-dimethyl group at the leucine Cα position is known to confer proteolytic resistance compared to the unsubstituted analog, while the acid-labile Cbz group ensures compatibility with standard Fmoc/tBu SPPS orthogonal protection schemes [1].

Quote Request

Request a Quote for 1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.